N-(4-fluorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide
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Description
N-(4-fluorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C21H20FN3O2 and its molecular weight is 365.408. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation for Inotropic Activity
- A study by Ji-Yong Liu et al. (2009) involved the synthesis of a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, which were evaluated for positive inotropic activity. This research highlighted the potential of derivatives, including those related to "N-(4-fluorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide," to enhance cardiac function by increasing stroke volume in isolated rabbit-heart preparations, comparing favorably to the standard drug milrinone (Ji-Yong Liu et al., 2009).
Chemosensory Applications
- G. Park et al. (2015) described the synthesis of a chemosensor based on the quinoline moiety, which could effectively monitor Zn2+ concentrations in living cells and aqueous solutions. This study illustrates the broader potential of quinoline derivatives, including "this compound," in developing sensitive and selective tools for biological and environmental monitoring (G. Park et al., 2015).
ATM Kinase Inhibition for Cancer Research
- Research by S. Degorce et al. (2016) on 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase demonstrates the potential of quinoline derivatives in cancer therapy. This work highlights how specific structural motifs within the quinoline family can be optimized to develop potent inhibitors targeting key pathways in cancer cell survival and proliferation (S. Degorce et al., 2016).
Sustainable Synthesis of Quinolines
- A study by Matthias Mastalir et al. (2016) focused on the sustainable synthesis of quinolines using manganese PNP pincer complexes. This research underscores the environmental benefits and practicality of synthesizing quinoline derivatives, such as "this compound," through methods that promote high atom efficiency and minimal waste (Matthias Mastalir et al., 2016).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-quinolin-2-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-17-8-5-15(6-9-17)13-23-21(26)25-12-11-18(14-25)27-20-10-7-16-3-1-2-4-19(16)24-20/h1-10,18H,11-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRNKNCQEDXCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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